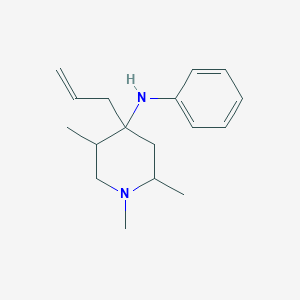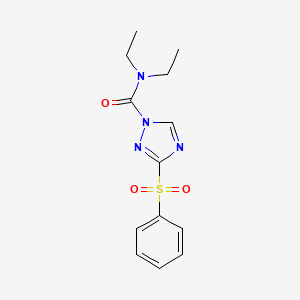
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate is a chemical compound that features an aziridine ring attached to an ethyl group, which is further bonded to a trifluoromethanesulfonate group This compound is of significant interest in organic chemistry due to its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate typically involves the reaction of aziridine with ethyl trifluoromethanesulfonate. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile and displaces a leaving group from ethyl trifluoromethanesulfonate. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane, under mild conditions to prevent the decomposition of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and to handle the potentially hazardous nature of aziridines .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Ring-Opening Polymerization: The strained aziridine ring can undergo polymerization to form polyamines, which have applications in materials science.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the aziridine ring .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, nucleophilic ring-opening reactions can lead to the formation of β-amino alcohols, β-amino thiols, or β-amino ethers .
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of new bonds. The trifluoromethanesulfonate group acts as a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl trifluoromethanesulfonate: A related compound that serves as a precursor in the synthesis of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate.
Aziridine-1-carbaldehyde oximes:
Uniqueness
This compound is unique due to the presence of both an aziridine ring and a trifluoromethanesulfonate group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and polymer chemistry .
Eigenschaften
CAS-Nummer |
112599-15-2 |
|---|---|
Molekularformel |
C5H8F3NO3S |
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)ethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-3-9-1-2-9/h1-4H2 |
InChI-Schlüssel |
MKYVIBFBWFSRBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCOS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)


![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)





![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)


